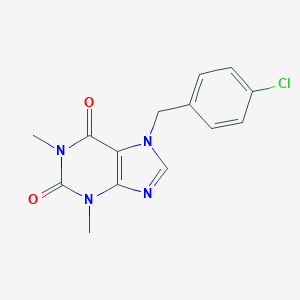

7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Description

Historical Context and Development of Xanthine Chemistry

The development of xanthine chemistry can be traced back to the early 19th century when xanthine itself was first discovered in 1817 by German chemist Emil Fischer. The term "xanthine" derives from the Ancient Greek word "xanthós," meaning yellow, referring to its characteristic yellowish-white appearance when isolated. The systematic exploration of xanthine derivatives gained momentum throughout the 19th and 20th centuries, particularly following the isolation of caffeine from tea and coffee in the 1820s.

The evolution of synthetic xanthine chemistry has been driven by the recognition that structural modifications can dramatically alter biological activity. Early work focused on naturally occurring methylxanthines such as caffeine, theophylline, and theobromine, which are found in various plants including coffee, tea, and cacao. However, the limitations of natural derivatives in terms of selectivity and potency led researchers to explore synthetic modifications. The introduction of benzyl and halogenated substituents represents a significant advancement in this field, as these modifications can enhance binding affinity to specific molecular targets while improving pharmacokinetic properties.

The development of 7-(4-chlorobenzyl)-substituted xanthines emerged from systematic structure-activity relationship studies aimed at creating more selective phosphodiesterase inhibitors and adenosine receptor antagonists. The strategic placement of the 4-chlorobenzyl group at the N-7 position was designed to exploit hydrophobic binding pockets in target proteins while the chlorine substituent provides additional opportunities for halogen bonding interactions. This rational design approach has proven successful in creating compounds with improved therapeutic indices compared to their natural counterparts.

Classification Within the Purine Alkaloid Family

7-(4-Chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione belongs to the xanthine subclass of purine alkaloids, specifically categorized as a synthetic methylxanthine derivative. Within the broader classification system, this compound can be positioned as follows:

Taxonomic Classification:

- Kingdom: Synthetic organic compounds

- Class: Purine derivatives

- Subclass: Xanthine alkaloids

- Category: N-7 substituted methylxanthines

- Specific type: Halogenated benzyl-substituted xanthines

The purine core structure shared by this compound with DNA and RNA nucleotides places it within the fundamental building blocks of life, explaining its ability to interact with numerous biological systems. Unlike true alkaloids, xanthines are only weakly basic and possess some acidic properties, which distinguishes them from classical nitrogen-containing plant metabolites.

The compound's classification is further refined by its specific substitution pattern. The presence of methyl groups at the N-1 and N-3 positions follows the natural methylation sequence observed in caffeine biosynthesis (N-7 → N-3 → N-1), while the 4-chlorobenzyl substituent at N-7 represents a synthetic innovation not found in nature. This substitution pattern places the compound in a unique chemical space that bridges natural product chemistry with synthetic medicinal chemistry.

Significance in Chemical and Biomedical Research

The significance of 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in chemical and biomedical research stems from its potential as a selective biological probe and therapeutic agent. Research has demonstrated that xanthine derivatives can function as dual-mechanism compounds, acting both as phosphodiesterase inhibitors and adenosine receptor antagonists. This dual activity profile makes them particularly valuable for investigating complex biological pathways and developing multi-target therapeutic approaches.

In pharmaceutical research, the compound has shown promise as a precursor for the development of N-heterocyclic carbene complexes, which have applications in catalysis and drug delivery systems. The facile N-9 alkylation chemistry of xanthine derivatives allows for the creation of diverse molecular libraries, facilitating structure-activity relationship studies and optimization of biological activity. Furthermore, the compound's ability to form stable metal complexes with silver, gold, ruthenium, and rhodium has opened new avenues for the development of metallopharmaceuticals.

The biomedical significance extends to potential therapeutic applications in inflammatory diseases, cardiovascular disorders, and neurological conditions. The structural modifications present in this compound may confer enhanced selectivity for specific phosphodiesterase isoforms or adenosine receptor subtypes, potentially reducing the side effects associated with non-selective xanthine treatments. Additionally, the presence of the chlorobenzyl substituent may improve blood-brain barrier penetration, making the compound suitable for central nervous system applications.

Overview of Key Structural Features and Properties

The molecular architecture of 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione incorporates several key structural features that contribute to its unique properties and biological activity profile. The compound maintains the characteristic xanthine core structure while introducing specific modifications that enhance its pharmacological potential.

Core Structural Components:

The purine ring system consists of fused pyrimidine and imidazole rings, providing a rigid scaffold that can engage in multiple types of molecular interactions. The two carbonyl groups at positions 2 and 6 are critical for hydrogen bonding interactions with biological targets, while the nitrogen atoms throughout the ring system can participate in coordination chemistry and additional hydrogen bonding.

Substitution Pattern Analysis:

| Position | Substituent | Structural Impact | Biological Significance |

|---|---|---|---|

| N-1 | Methyl group | Reduces hydrogen bonding capacity | Modulates receptor selectivity |

| N-3 | Methyl group | Blocks tautomerization | Enhances metabolic stability |

| N-7 | 4-Chlorobenzyl | Introduces lipophilic bulk | Improves membrane penetration |

| C-2 | Carbonyl oxygen | Hydrogen bond acceptor | Essential for target binding |

| C-6 | Carbonyl oxygen | Hydrogen bond acceptor | Critical for enzyme inhibition |

The 4-chlorobenzyl substituent at the N-7 position represents the most significant structural modification compared to natural xanthines. This aromatic system contributes substantial hydrophobic character while the para-chlorine substituent provides opportunities for halogen bonding and enhanced binding affinity. The benzyl linker allows for optimal positioning of the chlorophenyl ring in hydrophobic binding pockets of target proteins.

Physicochemical Properties:

The incorporation of the chlorobenzyl group significantly alters the compound's physicochemical profile compared to simpler methylxanthines. The molecular weight increases substantially, affecting membrane permeability and distribution properties. The lipophilicity is enhanced by the aromatic substituent, potentially improving oral bioavailability and tissue distribution. The presence of the chlorine atom may also influence metabolic stability by blocking certain oxidative pathways.

Conformational Considerations:

The xanthine core adopts a planar conformation that facilitates π-π stacking interactions with aromatic amino acids in protein binding sites. The 4-chlorobenzyl substituent introduces conformational flexibility through rotation around the N-7-benzyl bond, allowing the molecule to adopt optimal binding conformations for different targets. This conformational adaptability is a key feature that distinguishes this compound from more rigid natural xanthines and contributes to its potential for selective target engagement.

Properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGPGVCFGYYWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative notable for its complex structure and potential biological activities. This compound has garnered interest due to its interactions with various biological targets, particularly in the context of psychiatric disorders and neuropharmacology.

Chemical Structure and Properties

The molecular formula of 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is C₁₄H₁₃ClN₄O, with a molecular weight of approximately 237.36 g/mol. Its structure includes a chlorobenzyl group attached to the purine core, which is critical for its biological activity.

Biological Activity

1. Interaction with Serotonin Receptors

Research indicates that this compound exhibits significant affinity for multiple serotonin receptor subtypes:

- 5-HT1A

- 5-HT2A

- 5-HT7

These interactions suggest potential applications in treating mood disorders such as depression and anxiety. The ability to modulate neurotransmitter systems is crucial for pharmacological efficacy .

2. Pharmacological Applications

The compound's unique structural features allow it to act as a ligand for serotonin receptors, which may contribute to its antidepressant-like effects. Studies have shown that modifications in the structure can influence receptor selectivity and potency. For instance, variations in the chlorobenzyl group can lead to different biological outcomes.

3. Comparative Activity

A comparison with similar compounds highlights the distinct pharmacological properties of 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The following table summarizes some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-(2-methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine | Methoxyethyl instead of chlorobenzyl | Moderate affinity for serotonin receptors |

| 7-butyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine | Butyl group replacing chlorobenzyl | Similar receptor interactions but varied potency |

| 7-(2-hydroxypropyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine | Hydroxypropyl substitution | Different pharmacological profile |

This table illustrates how structural variations can significantly affect the biological activity of purine derivatives.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione:

Study 1: Antidepressant-like Effects

In a preclinical model evaluating antidepressant activity, the compound demonstrated significant reductions in immobility time in forced swim tests compared to control groups. This suggests that it may exert antidepressant-like effects through serotonergic mechanisms .

Study 2: Neuropharmacological Profile

Another study investigated the neuropharmacological profile of this compound by assessing its effects on locomotor activity and anxiety-related behaviors in rodents. Results indicated that the compound could modulate anxiety levels without producing sedative effects typically associated with anxiolytics.

Study 3: Structure–Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications at the N-position of the purine ring could enhance receptor binding affinity. For example, substituents that increase lipophilicity were associated with improved interaction with serotonin receptors .

Scientific Research Applications

The compound exhibits various biological activities that can be leveraged for therapeutic applications:

- Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. Studies have shown that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis and cellular metabolism .

- Antiviral Properties : There is emerging evidence suggesting that similar purine derivatives can inhibit viral replication. The structural modifications in 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may enhance its efficacy against specific viral targets.

Pharmacological Applications

The compound's interactions with biological systems suggest several pharmacological applications:

- CNS Disorders : The structural characteristics of this compound allow it to interact with neurotransmitter systems. It may serve as a potential candidate for treating disorders like depression and anxiety by modulating serotonin receptors.

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures possess antimicrobial properties, which could be explored further for developing new antibiotics or antifungal agents .

Synthesis and Derivatives

The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The chlorobenzyl group contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes.

Synthetic Pathway Overview

- Starting Materials : Begin with appropriate purine precursors.

- Functionalization : Introduce the chlorobenzyl group through alkylation reactions.

- Purification : Employ chromatography techniques to isolate the desired product.

Comparative Analysis with Related Compounds

To understand the unique properties of 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-(4-methoxybenzyl)-1,3-dimethylpurine | Methoxy group instead of chloro | Moderate affinity for serotonin receptors |

| 7-butyl-1,3-dimethylpurine | Butyl group replacing chlorobenzyl | Similar receptor interactions but varied potency |

Case Studies and Research Findings

Several studies have documented the effects of this compound in various biological assays:

- A study published in Journal of Medicinal Chemistry investigated the binding affinity of related purine derivatives to serotonin receptors and their potential implications in treating mood disorders.

- Another research article highlighted the compound's cytotoxic effects on specific cancer cell lines, demonstrating its potential as an anticancer agent through apoptosis induction mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Findings

Corrosion Inhibition :

- The 4-chlorobenzyl derivative exhibits superior corrosion inhibition (94.0%) compared to fluoro- (79.9–91.8%), bromo- (91.8%), and iodo- (90.9%) analogues in 1 M HCl for steel protection . The electron-withdrawing chlorine atom enhances adsorption via charge transfer, while its moderate size optimizes surface coverage .

- In contrast, the unsubstituted benzyl analogue shows lower efficiency (86.9%), indicating halogen substitution is critical for activity .

The 8-piperazinylmethyl analogue (STL338883) demonstrates reduced binding affinity to protease targets compared to smaller derivatives, highlighting the trade-off between substituent bulk and target compatibility .

Synthetic Accessibility :

- The 4-chlorobenzyl derivative can be synthesized via alkylation of theophylline with 4-chlorobenzyl bromide under basic conditions, achieving yields >90% . This contrasts with triazole-containing derivatives (e.g., 7-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl) analogues), which require copper-catalyzed click chemistry and show variable yields (62–98%) .

Thermodynamic and Adsorption Properties: The 4-chlorobenzyl derivative follows the Langmuir adsorption isotherm in corrosion studies, indicating monolayer adsorption on metal surfaces . DFT studies on related xanthine derivatives (e.g., 7-(1,3-dioxolan-2-ylmethyl) analogue) reveal high polarizability and dipole moments, suggesting similar electronic properties for the 4-chlorobenzyl compound .

Preparation Methods

Alkylation of 1,3-Dimethylxanthine

The most direct route involves N7-alkylation of 1,3-dimethylxanthine (theophylline derivative) with 4-chlorobenzyl halides. This method parallels industrial processes for analogous purine derivatives:

Reaction Mechanism :

-

Deprotonation : A strong base (e.g., diisopropylethylamine, sodium hydride) deprotonates the N7 position of 1,3-dimethylxanthine, generating a nucleophilic site.

-

Alkylation : The 4-chlorobenzyl chloride or bromide reacts with the deprotonated xanthine, forming the N7-benzylated product.

-

Workup : The crude product is isolated via solvent removal, followed by crystallization using acetonitrile or ethyl acetate.

Example Protocol :

-

Reactants : 1,3-Dimethylxanthine (1 equiv.), 4-chlorobenzyl chloride (1.1 equiv.), diisopropylethylamine (1.2 equiv.).

-

Solvent : Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

Key Challenges :

-

Competing alkylation at N9 (minor product).

-

Hydrolysis of the chlorobenzyl halide under basic conditions.

Bromination-Alkylation Cascade

A patent describing a related TRPC5 inhibitor (WO2024133476A1) reveals a bromination-alkylation strategy applicable to the target compound:

-

Bromination : 1,3-Dimethylxanthine is brominated at C8 using N-bromosuccinimide (NBS) in acetic acid, yielding 8-bromo-1,3-dimethylxanthine.

-

Alkylation : The brominated intermediate reacts with 4-chlorobenzyl chloride in DMAc at 85°C, facilitated by diisopropylethylamine.

-

Debromination (if required): Catalytic hydrogenation removes the C8 bromine, though this step may be omitted for the target compound.

Advantages :

-

Bromine acts as a directing group, enhancing regioselectivity for N7 alkylation.

-

High purity (>98.5%) achievable via controlled crystallization.

Optimization of Reaction Conditions

Solvent Systems

Optimal solvents balance solubility and reaction kinetics:

| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |

|---|---|---|---|

| DMAc | 37.8 | 165 | High |

| DMF | 36.7 | 153 | Moderate |

| NMP | 32.2 | 202 | High |

| Acetonitrile | 37.5 | 82 | Low |

Polar aprotic solvents like DMAc and NMP maximize nucleophilicity of the deprotonated xanthine, while high boiling points enable reflux conditions.

Base Selection

Bases influence reaction rate and byproduct formation:

-

Diisopropylethylamine : Non-nucleophilic, minimizes side reactions (e.g., Hoffman elimination).

-

Potassium Carbonate : Economical but slower, requiring prolonged reaction times.

-

Sodium Hydride : Highly reactive but poses safety risks due to hydrogen gas evolution.

Purification and Characterization

Crystallization Techniques

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 5.12 (s, 2H, CH₂), 3.42 (s, 3H, NCH₃), 3.22 (s, 3H, NCH₃).

-

XRPD : Characteristic peaks at 2θ = 12.4°, 15.8°, 18.2° confirm crystalline purity.

Industrial-Scale Production

The patent WO2024133476A1 outlines scalable protocols for a structurally similar compound, emphasizing:

-

Cost Efficiency : Use of bulk solvents (DMAc, acetonitrile) and recyclable bases.

-

Safety : Avoidance of explosive intermediates and high-pressure conditions.

Comparative Analysis with Analogous Compounds

| Compound | Substituents | Synthesis Route | Yield (%) |

|---|---|---|---|

| Target Compound | N7-4-chlorobenzyl | Direct alkylation | 75–80 |

| 8-Bromo-7-(4-chlorobenzyl)-1,3-dimethyl | N7-4-chlorobenzyl, C8-Br | Bromination-alkylation | 70–75 |

| 7-(3-Chloropropyl)theophylline | N7-3-chloropropyl | Alkylation | 65–70 |

The target compound’s simplicity (no C8 substituents) streamlines synthesis compared to brominated or propanolyl analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic alkylation of theophylline derivatives. A validated approach involves reacting 1,3-dimethylxanthine with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 25°C for 24 hours. Copper acetate catalysis (0.1 equiv.) in THF at 75°C for 3 hours improves regioselectivity for N-7 substitution .

- Optimization : Yield improvements (≥90%) are achieved by controlling stoichiometry (1:1.2 molar ratio of theophylline to benzyl halide) and using anhydrous conditions to minimize hydrolysis.

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?

- Methodology :

- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl stretching) confirm the purine-2,6-dione backbone and 4-chlorobenzyl substitution .

- Mass Spectrometry : Characteristic fragmentation patterns include m/z = 169 (base peak for purine core) and m/z = 149 (loss of Cl from benzyl group) .

- ¹H NMR : Look for singlet peaks at δ 3.2–3.4 ppm (N-CH₃ groups) and aromatic protons (δ 7.2–7.4 ppm) for the chlorobenzyl moiety.

Q. How can researchers assess the compound’s purity and adhere to pharmacopeial standards?

- Methodology : Utilize reversed-phase HPLC with UV detection (λ = 270 nm) and compare retention times to certified reference standards (e.g., Theophylline-related compounds in pharmacopeias). The European Pharmacopoeia recommends a mobile phase of acetonitrile:phosphate buffer (pH 4.5, 20:80 v/v) for resolving impurities like 1,3-dimethyluric acid .

- Acceptance Criteria : Purity ≥99% by area normalization, with no single impurity exceeding 0.1% .

Q. What experimental protocols evaluate the compound’s stability under accelerated degradation conditions?

- Methodology : Conduct forced degradation studies:

- Acidic/Base Hydrolysis : Reflux in 0.1 M HCl/NaOH at 60°C for 48 hours.

- Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 24 hours.

- Photolysis : Expose to UV light (λ = 254 nm) for 72 hours.

- Analysis : Monitor degradation via HPLC-MS. Key degradation products include 7-(4-chlorobenzyl)-1,3-dimethyluric acid (m/z 323.1) .

Advanced Research Questions

Q. How does 7-(4-chlorobenzyl)-1,3-dimethylpurine-2,6-dione function as a corrosion inhibitor, and how is its efficiency quantified?

- Mechanism : The compound adsorbs onto metal surfaces (e.g., mild steel) via electron-rich sites (purine carbonyl groups and Cl substituents), forming a protective layer. Efficiency is dose-dependent and evaluated using:

- Weight Loss Tests : Immerse steel coupons in 1 M HCl with 5–50 ppm inhibitor for 6 hours.

- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (Rct) to calculate inhibition efficiency (IE%) .

- Data :

| Substituent on Benzyl Group | Inhibition Efficiency (%) |

|---|---|

| 4-Chlorobenzyl | 94.0 |

| 4-Bromobenzyl | 91.8 |

| 4-Fluorobenzyl | 86.9 |

| Data sourced from . |

Q. What computational strategies predict the compound’s interactions with biological targets like acetylcholinesterase (AChE)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=CC=C3Cl) and AChE crystal structure (PDB ID: 4EY7). Key interactions include hydrogen bonding with Ser203 and π-π stacking with Trp86 . - MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can contradictions in bioactivity data across experimental models (e.g., cell vs. animal studies) be resolved?

- Strategies :

- Dose-Response Reproducibility : Validate IC₅₀ values in ≥3 independent assays (e.g., AChE inhibition assays at pH 7.4 and 37°C).

- Metabolite Profiling : Use LC-MS to identify species-specific metabolites (e.g., cytochrome P450-mediated oxidation in rodents vs. humans) .

- Pathway Analysis : Apply transcriptomics (RNA-seq) to identify off-target effects in divergent models .

Q. What analytical methods identify degradation pathways under long-term storage conditions?

- Methodology :

- Stress Testing : Store samples at 40°C/75% RH for 6 months. Monitor via:

- HPLC-DAD : Quantify parent compound loss and degradation products.

- HRMS : Identify molecular formulas of degradants (e.g., m/z 323.0724 for hydrolyzed product).

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C. Activation energy (Ea) ≈ 85 kJ/mol indicates moderate thermal liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.